2-Deoxystreptamine dihydrobromide

Description

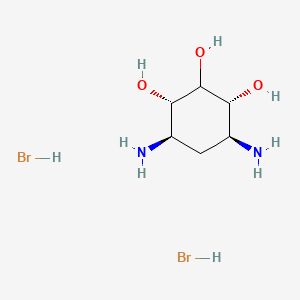

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOWLZRZNUTOR-IKNHPHTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745403 | |

| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84107-26-6 | |

| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxystreptamine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of Aminoglycosides: A Technical Guide to the Discovery and Isolation of 2-Deoxystreptamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxystreptamine (B1221613) (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of numerous clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. Its discovery and isolation have been pivotal in the study and development of this class of antibacterial agents. This technical guide provides an in-depth overview of the historical discovery of 2-deoxystreptamine, detailed experimental protocols for its isolation from natural aminoglycosides via acid hydrolysis, and comprehensive characterization data for its dihydrobromide salt. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and antibiotic development.

Discovery and Significance

2-Deoxystreptamine was first identified as a fundamental structural component of the aminoglycoside antibiotic neomycin A in 1952 by Kuehl et al.[1] Through acid hydrolysis of neomycin, they were able to isolate and characterize this novel aminocyclitol, revealing its central role in the architecture of this important class of antibiotics. Subsequent research demonstrated that 2-deoxystreptamine is a common moiety in a wide array of aminoglycosides, typically glycosidically linked to two or more amino sugars.[2] The arrangement of these sugar residues around the 2-deoxystreptamine core dictates the specific antibacterial activity and spectrum of each aminoglycoside. The discovery of 2-deoxystreptamine was a critical step in understanding the structure-activity relationships of these antibiotics and paved the way for the development of semi-synthetic derivatives with improved efficacy and reduced toxicity.

Biosynthesis of 2-Deoxystreptamine

The biosynthesis of 2-deoxystreptamine in aminoglycoside-producing bacteria, such as Streptomyces fradiae, begins with D-glucose-6-phosphate. A series of enzymatic reactions, including those catalyzed by a synthase, aminotransferases, and a dehydrogenase, convert the initial sugar phosphate (B84403) into the characteristic aminocyclitol core. This biosynthetic pathway represents a potential target for metabolic engineering to produce novel aminoglycoside analogues.

Isolation of 2-Deoxystreptamine from Neomycin

The most common and practical method for obtaining 2-deoxystreptamine is through the acid hydrolysis of commercially available aminoglycoside antibiotics, with neomycin being a frequent starting material. The strong glycosidic bonds are cleaved under harsh acidic conditions, releasing the aminocyclitol core and the constituent sugars.

Experimental Protocol: Acid Hydrolysis of Neomycin Sulfate (B86663)

This protocol describes a two-step hydrolysis process followed by purification to yield 2-deoxystreptamine.

Materials:

-

Neomycin sulfate

-

Concentrated hydrochloric acid (HCl)

-

48% Hydrobromic acid (HBr)

-

Dowex 50W-X8 cation-exchange resin (or equivalent)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (2 M)

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Chromatography column

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Step 1: Hydrolysis with HCl.

-

Dissolve neomycin sulfate in concentrated HCl in a round-bottom flask.

-

Heat the mixture under reflux for an extended period (e.g., 18-24 hours). This initial hydrolysis primarily cleaves the terminal sugar residues.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the excess HCl.

-

-

Step 2: Hydrolysis with HBr.

-

To the residue from Step 1, add 48% HBr.

-

Heat the mixture under reflux for another extended period (e.g., 18-24 hours) to ensure complete cleavage of all glycosidic linkages.

-

Cool the reaction mixture and dilute it with deionized water.

-

-

Purification by Ion-Exchange Chromatography.

-

Prepare a column with Dowex 50W-X8 cation-exchange resin and wash it thoroughly with deionized water.

-

Load the diluted hydrolysis mixture onto the column. The positively charged 2-deoxystreptamine will bind to the resin, while the neutral sugars will pass through.

-

Wash the column extensively with deionized water to remove all unbound sugars.

-

Elute the 2-deoxystreptamine from the resin using a 2 M solution of ammonium hydroxide.

-

Collect the fractions and monitor for the presence of 2-deoxystreptamine using TLC with ninhydrin (B49086) staining.

-

Pool the fractions containing the product.

-

-

Isolation of 2-Deoxystreptamine Dihydrobromide.

-

Concentrate the pooled fractions under reduced pressure to remove the ammonia.

-

The resulting aqueous solution contains 2-deoxystreptamine hydrobromide.

-

To obtain the solid dihydrobromide salt, the solution can be lyophilized (freeze-dried).

-

For further purification, the solid can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Quantitative Data

The yield and purity of 2-deoxystreptamine can vary depending on the starting aminoglycoside and the specific conditions of hydrolysis and purification.

| Parameter | Neomycin Hydrolysis | Kanamycin Hydrolysis | Reference |

| Starting Material | Neomycin Sulfate | Kanamycin Sulfate | - |

| Hydrolysis Conditions | 1. Conc. HCl, reflux2. 48% HBr, reflux | Conc. HCl, reflux | [3] |

| Purification Method | Cation-Exchange Chromatography | Cation-Exchange Chromatography | - |

| Reported Yield | ~50% (for protected 2-DOS over 2 steps) | Data not available | [3] |

| Form of Isolated Product | Dihydrobromide or other salts | Dihydrochloride or other salts | - |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the isolated this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr | - |

| Molecular Weight | 324.01 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | Data not available | - |

| Optical Rotation | Optically inactive (meso compound) | - |

| pKa Values (in D₂O) | pKa₁ = 7.00 ± 0.05pKa₂ = 9.26 ± 0.05 | [4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2-deoxystreptamine is relatively complex due to the coupling of the cyclohexane (B81311) ring protons. The chemical shifts will be influenced by the protonation state of the amino groups and the hydroxyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. Due to the symmetry of the 2-deoxystreptamine molecule, fewer than six signals would be expected in the ¹³C NMR spectrum under certain conditions.

Conclusion

The discovery and isolation of 2-deoxystreptamine have been fundamental to the field of aminoglycoside antibiotics. The acid hydrolysis of readily available aminoglycosides like neomycin remains a practical method for obtaining this crucial chemical scaffold. The detailed protocols and characterization data provided in this guide offer a comprehensive resource for researchers working on the synthesis of novel aminoglycoside derivatives, the study of their mechanism of action, and the development of new therapeutic agents to combat bacterial resistance. Further research to optimize isolation yields and fully characterize the dihydrobromide salt would be beneficial to the scientific community.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

2-Deoxystreptamine biosynthetic pathway elucidation

An In-depth Technical Guide to the Elucidation of the 2-Deoxystreptamine (B1221613) Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a central aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and butirosin.[1][2] These antibiotics exert their potent bactericidal activity by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] The biosynthesis of the 2-DOS moiety is a critical first step in the production of these antibiotics, making the enzymes in this pathway attractive targets for genetic engineering to create novel aminoglycoside derivatives with improved therapeutic properties. This guide provides a detailed technical overview of the core 2-DOS biosynthetic pathway, summarizing key enzymatic data, experimental protocols, and pathway visualizations.

Core Biosynthetic Pathway

The biosynthesis of 2-deoxystreptamine initiates from the primary metabolite D-glucose-6-phosphate and proceeds through a series of three key enzymatic reactions to form the 2-DOS core. This conserved pathway involves a synthase, an aminotransferase, and a dehydrogenase.

Step 1: Cyclization of D-Glucose-6-Phosphate

The first committed step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI). This complex reaction is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS). The reaction mechanism is NAD+-dependent and involves an oxidation-reduction-elimination-cyclization sequence.[3][4] The enzyme utilizes NAD+ to oxidize the C4 hydroxyl group of the glucose-6-phosphate, followed by the elimination of the phosphate (B84403) group and a subsequent intramolecular aldol (B89426) condensation to form the carbocyclic ring of DOI.[3]

Step 2: First Amination

The second step involves the amination of 2-deoxy-scyllo-inosose at the C1 position to yield 2-deoxy-scyllo-inosamine (B1216308) (DOIA). This reaction is catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase.[5] L-glutamine serves as the primary amino donor in this transamination reaction.[2]

Step 3: Oxidation and Second Amination

The final steps in 2-DOS formation involve the oxidation of the C3 hydroxyl group of 2-deoxy-scyllo-inosamine, followed by a second transamination. The oxidation is catalyzed by 2-deoxy-scyllo-inosamine dehydrogenase, an NAD(P)+-dependent enzyme, which converts DOIA into 3-amino-2,3-dideoxy-scyllo-inosose.[6][7] Subsequently, the same aminotransferase from Step 2 catalyzes a second amination at the C3 position, again using L-glutamine as the amino donor, to produce 2-deoxystreptamine.[2]

Enzymology of the 2-DOS Pathway

The core enzymes of the 2-deoxystreptamine biosynthetic pathway have been identified and characterized in several aminoglycoside-producing organisms. The gene names often vary between different species, as summarized in the table below.

| Enzyme | Gene Name (Neomycin - S. fradiae) | Gene Name (Butirosin - B. circulans) | Gene Name (Kanamycin - S. kanamyceticus) | Gene Name (Tobramycin - S. tenebrarius) |

| 2-Deoxy-scyllo-inosose Synthase | neoC | btrC | kanC | tbmA |

| L-glutamine:2-deoxy-scyllo-inosose Aminotransferase | neoB | btrS | kanB | tbmB |

| 2-Deoxy-scyllo-inosamine Dehydrogenase | neoA | btrN | kanK (ambiguous) | tbmC |

Quantitative Data on 2-DOS Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the 2-DOS biosynthetic pathway. Further research is needed to fully characterize the kinetic parameters of all enzymes from various organisms.

| Enzyme | Organism | Substrate(s) | Km | kcat | Optimal pH | Optimal Temp. (°C) |

| 2-Deoxy-scyllo-inosose Synthase (BtrC) | Bacillus circulans | D-Glucose-6-Phosphate | 0.9 mM | 0.073 s-1 | 7.5 | 37 |

| NAD+ | 0.17 mM |

Experimental Protocols

This section provides generalized methodologies for the key experiments used in the elucidation of the 2-DOS biosynthetic pathway.

Heterologous Expression and Purification of His-tagged 2-DOS Enzymes

This protocol describes the general steps for producing and purifying recombinant enzymes of the 2-DOS pathway with a polyhistidine tag (His-tag) for biochemical characterization.

a. Gene Cloning and Expression Vector Construction:

- Amplify the gene of interest (e.g., btrC, btrS, btrN) from the genomic DNA of the producer organism using PCR with primers that add a His-tag sequence to the 5' or 3' end.

- Clone the amplified gene into an appropriate expression vector (e.g., pET series for E. coli) under the control of an inducible promoter (e.g., T7 promoter).

- Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).

b. Protein Expression:

- Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.

- Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.

c. Cell Lysis and Lysate Preparation:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

- Lyse the cells by sonication or using a French press on ice.

- Clarify the lysate by centrifugation to remove cell debris.

d. Immobilized Metal Affinity Chromatography (IMAC): [8][9][10]

- Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer.[8]

- Load the clarified lysate onto the column.

- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.[9]

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]

- Analyze the eluted fractions by SDS-PAGE to check for purity.

- Dialyze the purified protein against a suitable storage buffer.

Enzyme Assay for 2-Deoxy-scyllo-inosose Synthase (DOIS)

This assay measures the activity of DOIS by quantifying the product, 2-deoxy-scyllo-inosose (DOI).

a. Reaction Mixture:

- Tris-HCl buffer (e.g., 50 mM, pH 7.5)

- D-Glucose-6-phosphate (substrate)

- NAD+ (cofactor)

- CoCl2 (divalent cation)

- Purified DOIS enzyme

b. Assay Procedure:

- Incubate the reaction mixture at the optimal temperature (e.g., 37°C).

- Stop the reaction at various time points by adding an acid (e.g., HCl).

- The product DOI can be quantified by various methods, including derivatization followed by HPLC or GC-MS analysis.

Enzyme Assay for Aminotransferases

This assay measures the activity of the aminotransferases involved in the 2-DOS pathway.

a. Reaction Mixture:

- Tris-HCl buffer (e.g., 50 mM, pH 7.5)

- 2-deoxy-scyllo-inosose or 3-amino-2,3-dideoxy-scyllo-inosose (substrate)

- L-glutamine (amino donor)

- Pyridoxal 5'-phosphate (PLP, cofactor)

- Purified aminotransferase enzyme

b. Assay Procedure:

- Incubate the reaction mixture at the optimal temperature.

- The formation of the aminated product (DOIA or 2-DOS) can be monitored by HPLC or LC-MS after appropriate sample preparation.

Enzyme Assay for 2-Deoxy-scyllo-inosamine Dehydrogenase

This assay measures the activity of the dehydrogenase by monitoring the change in NAD(P)H concentration.

a. Reaction Mixture:

- Tris-HCl buffer (e.g., 50 mM, pH 8.0)

- 2-deoxy-scyllo-inosamine (substrate)

- NAD+ or NADP+ (cofactor)

- Purified dehydrogenase enzyme

b. Assay Procedure:

- Initiate the reaction by adding the enzyme.

- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H, using a spectrophotometer.

- The initial rate of the reaction can be used to calculate the enzyme activity.

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the 2-deoxystreptamine biosynthetic pathway and a typical experimental workflow for enzyme characterization.

The core biosynthetic pathway of 2-deoxystreptamine from D-glucose-6-phosphate.

A generalized experimental workflow for the characterization of 2-DOS biosynthetic enzymes.

Conclusion

The elucidation of the 2-deoxystreptamine biosynthetic pathway has provided a fundamental understanding of how aminoglycoside antibiotics are produced in nature. The three core enzymes—DOIS, aminotransferase, and dehydrogenase—represent key targets for bioengineering efforts. By manipulating the genes encoding these enzymes, it is possible to generate novel 2-DOS analogs, which can then be further modified by downstream tailoring enzymes to create new aminoglycoside antibiotics with potentially improved efficacy and reduced toxicity. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product biosynthesis, synthetic biology, and drug development, facilitating further exploration and exploitation of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. 2-deoxy-scyllo-inosamine dehydrogenase(EC 1.1.1.329) - Creative Enzymes [creative-enzymes.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to the Core Enzymes of 2-Deoxystreptamine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (B1221613) (2-DOS) is a central aminocyclitol scaffold found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2] The inherent biological activity of these compounds is intrinsically linked to the structure of the 2-DOS core, making the elucidation of its biosynthetic pathway a critical area of research for the development of novel antibiotics and the bioengineering of improved production strains. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of 2-deoxystreptamine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.

The 2-Deoxystreptamine Biosynthetic Pathway

The biosynthesis of 2-deoxystreptamine from the primary metabolite glucose-6-phosphate is a multi-step enzymatic process. The core pathway involves the action of three key enzymes: a synthase, an aminotransferase, and a dehydrogenase. While variations exist across different aminoglycoside-producing organisms, the fundamental enzymatic transformations remain conserved.

Key Enzymes and their Roles

The biosynthesis of 2-DOS is initiated by the conversion of glucose-6-phosphate into 2-deoxy-scyllo-inosose (B3429959), the first committed intermediate. This is followed by two successive transamination reactions and a dehydrogenation step to yield the final 2-deoxystreptamine molecule. The key enzymes catalyzing these transformations are:

-

2-Deoxy-scyllo-inosose Synthase (DOIS): This enzyme catalyzes the intricate cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose (DOI), the carbocyclic precursor to 2-DOS.[3] This reaction is a critical control point in the biosynthetic pathway.

-

L-Glutamine:scyllo-inosose Aminotransferase (GIA) / L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase: This pyridoxal (B1214274) phosphate-dependent enzyme is responsible for the first amination step, transferring an amino group from L-glutamine to 2-deoxy-scyllo-inosose to produce 2-deoxy-scyllo-inosamine.[4][5][6]

-

2-Deoxy-scyllo-inosamine Dehydrogenase: This enzyme catalyzes the oxidation of 2-deoxy-scyllo-inosamine.

-

Second Aminotransferase: A second transamination reaction, often catalyzed by a distinct aminotransferase, is required to install the second amino group, leading to the formation of 2-deoxystreptamine. Some studies suggest that a single, dual-functional aminotransferase may catalyze both amination steps.[7]

-

Radical S-Adenosylmethionine (SAM) Dehydrogenase: In some organisms, a radical SAM enzyme is involved in the dehydrogenase step.[8][9]

The genes encoding these enzymes are typically clustered together in the genome of the producing organism, facilitating their coordinated expression. These gene clusters are often designated with prefixes corresponding to the antibiotic produced, such as neo for neomycin, btr for butirosin (B1197908), and gtm for gentamicin.[10]

Quantitative Data on Core Enzymes

The following tables summarize the available quantitative data for the key enzymes in the 2-deoxystreptamine biosynthetic pathway. This information is crucial for understanding enzyme efficiency and for applications in metabolic engineering and synthetic biology.

| Enzyme | Gene | Organism | Substrate | Km | kcat | kcat/Km | Cofactor(s) | Metal Ion | Reference(s) |

| 2-Deoxy-scyllo-inosose Synthase (DOIS) | BtrC | Bacillus circulans | D-Glucose-6-phosphate | 0.90 mM | 0.073 s-1 | 81.1 M-1s-1 | NAD+ | Co2+ | [11] |

| 2-Deoxy-scyllo-inosose Synthase (DOIS) | BtrC | Bacillus circulans | NAD+ | 0.17 mM | - | - | - | Co2+ | [11] |

Further quantitative data for other enzymes in the pathway is currently limited in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the enzymes of the 2-deoxystreptamine biosynthetic pathway. These protocols are foundational for researchers aiming to characterize these enzymes and engineer novel biosynthetic pathways.

Protocol 1: Heterologous Expression and Purification of His-tagged Enzymes

This protocol describes the expression of a His-tagged enzyme in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene of interest from the genomic DNA of the producer organism using PCR with primers that add a C-terminal or N-terminal His6-tag sequence. b. Clone the amplified gene into a suitable E. coli expression vector (e.g., pET series). c. Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)). d. Verify the sequence of the cloned gene.

2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.5-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.[12]

3. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC): [2][3] a. Equilibrate a Ni-NTA or Co-NTA column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole). d. Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). e. Collect fractions and analyze them by SDS-PAGE.

5. Protein Purity Analysis (SDS-PAGE): [4][11][13][14] a. Prepare a 12% polyacrylamide gel. b. Mix protein samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes. c. Load the samples and a molecular weight marker onto the gel. d. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom. e. Stain the gel with Coomassie Brilliant Blue R-250 and destain to visualize the protein bands.

Protocol 2: Enzymatic Assay for Aminotransferase Activity

This protocol provides a general method for determining the activity of an aminotransferase enzyme. The specific substrates and detection methods may need to be optimized for the particular enzyme being studied.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 100 mM Buffer (e.g., Tris-HCl, pH 7.5-8.5)

- 50 µM Pyridoxal 5'-phosphate (PLP)

- 1-10 mM Amino donor (e.g., L-glutamine)

- 1-10 mM Amino acceptor (e.g., 2-deoxy-scyllo-inosose)

- Purified aminotransferase enzyme (concentration to be optimized)

2. Reaction Incubation: a. Pre-incubate the reaction mixture without the amino acceptor at 37°C for 5 minutes. b. Initiate the reaction by adding the amino acceptor. c. Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).

3. Reaction Termination and Product Detection: a. Terminate the reaction by adding an equal volume of a quenching agent (e.g., 1 M HCl or by heat inactivation). b. The formation of the product can be monitored using various methods:

- Coupled Enzyme Assay: The formation of a product like glutamate (B1630785) can be coupled to the activity of glutamate dehydrogenase, and the change in NADH absorbance at 340 nm can be monitored spectrophotometrically.[15]

- Chromatographic Methods (HPLC, LC-MS): The reaction mixture can be analyzed by HPLC or LC-MS to separate and quantify the substrate and product.

- Colorimetric Assays: Specific colorimetric reagents can be used to detect the formation of the product.[16][17]

4. Kinetic Parameter Determination: a. To determine the Km and Vmax, vary the concentration of one substrate while keeping the other substrate at a saturating concentration. b. Measure the initial reaction velocities at each substrate concentration. c. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[18] The catalytic efficiency (kcat/Km) can then be calculated.[19]

Protocol 3: Site-Directed Mutagenesis for Mechanistic Studies

This protocol outlines a general workflow for introducing specific mutations into the gene of an enzyme to investigate the role of individual amino acid residues in catalysis.[8][9][20][21]

1. Primer Design: a. Design primers containing the desired mutation. The mutation should be located in the center of the primer, with 10-15 bases of correct sequence on both sides.

2. PCR Mutagenesis: a. Perform a PCR reaction using the plasmid containing the wild-type gene as a template and the mutagenic primers. A high-fidelity DNA polymerase is essential to prevent unwanted mutations. b. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and template.

3. Template DNA Digestion: a. Digest the parental, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutated plasmid intact.

4. Transformation: a. Transform the DpnI-treated plasmid into competent E. coli cells.

5. Screening and Sequencing: a. Isolate plasmid DNA from several transformants. b. Screen for the desired mutation by restriction digestion (if the mutation introduces or removes a restriction site) or by DNA sequencing. c. Sequence the entire gene to confirm the presence of the desired mutation and the absence of any other mutations.

6. Expression and Characterization of the Mutant Protein: a. Express and purify the mutant protein using the same protocol as for the wild-type enzyme. b. Characterize the enzymatic activity of the mutant protein and compare its kinetic parameters to the wild-type enzyme to determine the effect of the mutation.

Visualizing the Pathway and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz to illustrate the 2-deoxystreptamine biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The core biosynthetic pathway of 2-deoxystreptamine.

Caption: A typical experimental workflow for enzyme characterization.

Conclusion

A thorough understanding of the enzymes involved in 2-deoxystreptamine biosynthesis is paramount for the rational design of novel aminoglycoside antibiotics and for the optimization of their production through metabolic engineering. This technical guide has provided a consolidated resource of the current knowledge on the core enzymes of this pathway, including their quantitative properties and detailed experimental protocols for their study. The provided diagrams offer a clear visualization of the biosynthetic logic and the experimental strategies employed in this field. Further research focused on the detailed kinetic and structural characterization of all the enzymes in the pathway will undoubtedly pave the way for innovative approaches in drug discovery and biotechnology.

References

- 1. assaygenie.com [assaygenie.com]

- 2. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 3. neb.com [neb.com]

- 4. neobiotechnologies.com [neobiotechnologies.com]

- 5. Glutamine—scyllo-inositol transaminase - Wikipedia [en.wikipedia.org]

- 6. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. med.upenn.edu [med.upenn.edu]

- 11. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. SDS-PAGE Protocol | Rockland [rockland.com]

- 13. iitg.ac.in [iitg.ac.in]

- 14. mdpi.com [mdpi.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. youtube.com [youtube.com]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. neb.com [neb.com]

- 21. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

A Technical Guide to the Physicochemical Properties of 2-Deoxystreptamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (B1221613) (2-DOS) is a core structural component of many clinically significant aminoglycoside antibiotics, including neomycin, gentamicin, and kanamycin.[1] Its unique aminocyclitol structure is fundamental to the antibacterial activity of these compounds, which primarily involves binding to bacterial ribosomal RNA and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of 2-Deoxystreptamine dihydrobromide, a common salt form of 2-DOS used in research and development. The information presented herein is intended to support researchers and drug development professionals in their work with this important molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-defined, specific quantitative data for solubility and stability are not extensively reported in publicly available literature.

| Property | Value | Reference |

| Chemical Name | (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | [2] |

| Synonyms | 2-DOS · 2HBr, Streptamine, 2-deoxy-, dihydrobromide | [2] |

| CAS Number | 84107-26-6 (dihydrobromide); 2037-48-1 (free base) | [2] |

| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr | [1] |

| Molecular Weight | 324.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 273-278°C | [3] |

| Solubility | Slightly soluble in water and methanol (B129727) (when heated). Specific quantitative data (e.g., mg/mL) is not readily available. | [3] |

| Storage Temperature | 2-8°C or -20°C | [3] |

| Purity (typical) | ≥97% (TLC), >95% (HPLC) | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standard methodologies for small molecules can be adapted.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, methanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).

-

Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products.

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at different temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

Thermal Stress: Heating the solid compound or a solution at elevated temperatures.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect any degradation products.

-

Data Analysis: The rate of degradation and the degradation pathways can be determined from the collected data.

Purity Determination (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A general method suitable for an amine-containing, polar compound like this compound would involve:

-

Column: A reversed-phase column (e.g., C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled to ensure good peak shape for the amine groups.

-

Detection: Due to the lack of a strong chromophore, direct UV detection might be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) would be more appropriate.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Biosynthesis of 2-Deoxystreptamine

The biosynthesis of 2-deoxystreptamine is a multi-step enzymatic process that starts from D-glucose-6-phosphate. The key enzymes involved are 2-deoxy-scyllo-inosose (B3429959) synthase, L-glutamine:2-deoxy-scyllo-inosose aminotransferase, and 2-deoxy-scyllo-inosamine (B1216308) dehydrogenase.

Caption: Biosynthesis pathway of 2-Deoxystreptamine.

Mechanism of Action of Aminoglycoside Antibiotics

2-Deoxystreptamine is the core of aminoglycoside antibiotics, which exert their antibacterial effect by targeting the bacterial ribosome and disrupting protein synthesis.

References

2-Deoxystreptamine dihydrobromide CAS number and registry information

For researchers, scientists, and professionals in drug development, this in-depth guide provides comprehensive technical information on 2-Deoxystreptamine dihydrobromide, a crucial component in the landscape of aminoglycoside antibiotics. This document details its chemical registry information, experimental protocols for its synthesis and analysis, and explores its role in biological signaling pathways.

Core Registry and Quantitative Data

This compound is a key building block in the synthesis of numerous aminoglycoside antibiotics. Its chemical and physical properties are summarized below. The most consistently cited CAS number for the dihydrobromide salt is 84107-26-6, while 2037-48-1 is often associated with the free base, 2-Deoxystreptamine.

| Property | Value | Citations |

| CAS Number | 84107-26-6 | [1][2][3][4][5] |

| Alternate CAS (Free Base) | 2037-48-1 | [6] |

| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr | [1][2] |

| Molecular Weight | 324.01 g/mol | [1][2][5] |

| IUPAC Name | (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |

| Synonyms | 2-DOS · 2HBr, Gentamicine Sulphate EP Impurity E | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥97% (TLC) | [2] |

| Storage Temperature | 2-8°C | [1][5] |

Signaling Pathways and Mechanism of Action

2-Deoxystreptamine is the central scaffold of many aminoglycoside antibiotics. These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, specifically the 30S subunit, and interfering with protein synthesis.

The binding of aminoglycosides to the A-site of the 16S rRNA within the 30S subunit induces a conformational change.[2] This leads to the misreading of mRNA codons, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[2] Ultimately, this results in the production of non-functional or toxic proteins, leading to bacterial cell death.

References

- 1. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

A Technical Guide to the Solubility of 2-Deoxystreptamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Deoxystreptamine dihydrobromide, a key chemical entity in the landscape of aminoglycoside antibiotics. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, impacting everything from reaction kinetics to formulation and bioavailability. This document offers a summary of available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile

| Solvent | Temperature | Reported Solubility |

| Water | Not Specified | Slightly Soluble[1][2] |

| Methanol | Heated | Slightly Soluble[1][2] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for its reliability in establishing solubility equilibrium.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, Methanol)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Vials for sample collection

Methodology:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. A common duration is 24 to 48 hours, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to stand undisturbed at the controlled temperature for a short period to allow larger particles to settle.

-

To separate the solid phase from the saturated solution, centrifuge the suspension at a high speed. This will pellet the undissolved solid at the bottom of the container.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining fine particles that could lead to an overestimation of the solubility.

-

If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the prepared sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

2-Deoxystreptamine Dihydrobromide: A Technical Guide on Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting point and thermal stability of 2-deoxystreptamine (B1221613) dihydrobromide. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and other aminoglycoside antibiotics.

Physicochemical Properties of 2-Deoxystreptamine Salts

2-Deoxystreptamine is a core structural component of many aminoglycoside antibiotics.[1][2][3][4] Its salts, including the dihydrobromide, are often used in research and development. The melting point is a critical physical property that provides an indication of purity and is essential for various formulation and manufacturing processes. Below is a summary of the available melting point data for 2-deoxystreptamine and its common salts.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Deoxystreptamine | 2037-48-1 | C₆H₁₄N₂O₃ | 162.19 | 225-228[5] |

| 2-Deoxystreptamine Dihydrobromide | 84107-26-6 | C₆H₁₄N₂O₃ · 2HBr | 324.01 | 273-278 [6] |

| 2-Deoxystreptamine Dihydrochloride | 14429-30-2 | C₆H₁₄N₂O₃ · 2HCl | 235.11 | 325 (decomposes)[5] |

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential for determining the melting point and thermal stability of chemical compounds.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a material.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from 25°C to 300°C).

-

Purge Gas: An inert gas, such as nitrogen, is passed through the sample chamber at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The enthalpy of fusion (ΔH), which is the area under the melting peak, can also be calculated to provide information about the energy required for the phase transition.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument's balance is tared to zero with the empty pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a wide temperature range (e.g., from 25°C to 600°C).

-

Purge Gas: The experiment is typically conducted under an inert nitrogen atmosphere to monitor thermal decomposition. An oxidizing atmosphere (e.g., air) can also be used to study oxidative stability. The gas flow rate is kept constant (e.g., 20 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the temperature at which significant mass loss begins, providing a measure of the compound's thermal stability. The temperatures at which 5% or 10% weight loss occurs are also often reported as indicators of the initiation of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for determining the melting point and thermal stability of a chemical compound like this compound using DSC and TGA.

Caption: Workflow for DSC and TGA analysis.

Mechanism of Action of 2-Deoxystreptamine-Containing Antibiotics

2-Deoxystreptamine is the central scaffold for a large class of aminoglycoside antibiotics.[1][2][3][4] Their primary mechanism of action is the inhibition of bacterial protein synthesis.

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycosides [pdb101.rcsb.org]

- 3. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Deoxystreptamine [drugfuture.com]

- 6. 2-DEOXYSTREPTAMINE, DIHYDROBROMIDE | 2037-48-1 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Deoxystreptamine Dihydrobromide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-deoxystreptamine (B1221613) dihydrobromide, a critical molecular scaffold in the development of aminoglycoside antibiotics. It covers its chemical properties, biological significance, and detailed experimental protocols relevant to its isolation and synthetic derivatization.

Core Molecular and Physical Properties

2-Deoxystreptamine is a central aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics. The dihydrobromide salt is a common form for laboratory use.

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr (or C₆H₁₆Br₂N₂O₃) | [1][2] |

| Molecular Weight | ~324.01 g/mol | [3] |

| CAS Number | 2037-48-1 (dihydrobromide) | [1] |

| Appearance | Solid | [3] |

| Melting Point | 273-278 °C | [2] |

Biological Significance and Mechanism of Action

2-Deoxystreptamine serves as the aglycone core for many aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, specifically the 16S ribosomal RNA of the 30S subunit. This binding event disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, bacterial cell death. The diaminocyclitol structure of 2-deoxystreptamine is crucial for this interaction with ribosomal RNA.

Biosynthesis of the 2-Deoxystreptamine Core

The biosynthesis of 2-deoxystreptamine is a key pathway in aminoglycoside-producing bacteria. It begins with the central metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic steps to form the characteristic diaminocyclitol ring. Understanding this pathway is essential for the bioengineering of novel aminoglycoside antibiotics.

Experimental Protocols

Detailed methodologies for the isolation of 2-deoxystreptamine and the synthesis of a key derivative are provided below. These protocols are foundational for researchers aiming to utilize 2-deoxystreptamine as a scaffold for novel drug development.

Isolation of 2-Deoxystreptamine from Neomycin

This protocol outlines the acidic hydrolysis of neomycin to yield 2-deoxystreptamine.

Materials:

-

Neomycin sulfate

-

Concentrated hydrochloric acid (HCl)

-

Concentrated hydrobromic acid (HBr, 48% aq.)

-

tert-Butoxycarbonyl anhydride (B1165640) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

Procedure:

-

Initial Hydrolysis: Commercially available neomycin is subjected to acidic hydrolysis with a concentrated solution of HCl. This initial step cleaves some of the glycosidic bonds.[4]

-

Secondary Hydrolysis: The product from the initial hydrolysis is then treated with aqueous HBr and refluxed. This more stringent condition completes the cleavage of the glycosidic linkages to yield the 2-deoxystreptamine core.[4]

-

Protection of Amino Groups: The crude product containing 2-deoxystreptamine is then reacted with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of NaOH in a 1:1 mixture of dioxane and water. This step protects the amino groups, facilitating purification and further synthetic manipulations. The resulting Boc-protected 2-deoxystreptamine can then be purified.[4]

Synthesis of an Orthogonally Protected 2-Deoxystreptamine Derivative

This protocol describes a synthetic route to an orthogonally protected 2-deoxystreptamine, which is a versatile intermediate for the synthesis of novel aminoglycoside analogs.[1]

Materials:

-

Highly protected methyl α-D-glucopyranoside

-

Reagents for Ferrier rearrangement

-

Oximino benzylether

-

Tetramethylammonium triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃)

-

Trifluoroacetic acid (TFA)

-

Diphenylphosphoryl azide (B81097) (DPPA)

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (Ph₃P)

Procedure:

-

Ferrier Rearrangement: The synthesis starts with a highly protected methyl α-D-glucopyranoside, which is converted into an enantiopure polyfunctionalized cyclohexane (B81311) ring via a Ferrier rearrangement.[1]

-

Introduction of the First Protected Amino Group: The first nitrogen-containing functional group is introduced as an oximino benzylether. This is followed by a diastereofacial hydride reduction using Me₄NBH(OAc)₃ in TFA at low temperature to yield the first protected amino group.[1]

-

Introduction of the Second Protected Amino Group: The second protected amino group is introduced by displacing a hydroxyl group through a Mitsunobu reaction. This is achieved using a DPPA–DIAD–Ph₃P system for the transfer of an azide group, which can later be reduced to an amine.[1]

This synthetic strategy provides an orthogonally protected 2-deoxystreptamine, allowing for selective deprotection and modification at different positions of the scaffold.

Conclusion

2-Deoxystreptamine dihydrobromide is a cornerstone molecule for research in the field of aminoglycoside antibiotics. Its central role as a structural scaffold, combined with a well-understood biosynthetic pathway, makes it an attractive target for the development of novel antibacterial agents. The experimental protocols provided herein offer researchers practical methods for accessing this key building block, paving the way for the synthesis of new derivatives with potentially improved efficacy and reduced toxicity.

References

- 1. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A short and scalable route to orthogonally O-protected 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Versatile Scaffold: A Technical Guide to the Crystal Structure of 2-Deoxystreptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-deoxystreptamine (B1221613) (2-DOS) core is a fundamental structural motif found in a vast array of clinically significant aminoglycoside antibiotics.[1] This aminocyclitol scaffold serves as the central anchor for various amino sugars, giving rise to a diverse family of molecules with potent antibacterial activity.[2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to the primary biological target: the bacterial ribosome.[3] An in-depth understanding of the crystal structure of 2-DOS derivatives is therefore paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive overview of the crystal structure of 2-DOS derivatives, including detailed experimental protocols for their structural determination and an exploration of the downstream consequences of their interaction with the ribosomal machinery.

The 2-Deoxystreptamine Core: A Structural Overview

The 2-deoxystreptamine ring is a meso compound, a 1,3-diamino-substituted cyclitol. The spatial arrangement of its amino and hydroxyl groups provides a precise framework for molecular recognition.[1] Glycosylation at the C4 and C5 or C4 and C6 positions of the 2-DOS ring gives rise to the two main classes of aminoglycosides: the 4,5-disubstituted (e.g., neomycin) and the 4,6-disubstituted (e.g., kanamycin, gentamicin) families.[4] These substitutions, along with further modifications of the appended sugar rings, create a rich structural diversity that modulates the pharmacological properties of the resulting derivatives.

Mechanism of Action: A Structural Perspective

The primary mechanism of action for 2-DOS derivatives involves high-affinity binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA).[3] This interaction, driven by a network of hydrogen bonds and electrostatic interactions, induces a conformational change in the A-site. Specifically, the binding of the aminoglycoside forces two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from the helical stack.[5] This conformational switch mimics the state of the ribosome when a cognate tRNA is bound, thereby reducing the fidelity of translation and leading to the misincorporation of amino acids into the nascent polypeptide chain.[3][5] This process of mistranslation is a key contributor to the bactericidal activity of aminoglycosides.[6]

Some 2-DOS derivatives have also been shown to bind to a secondary site on the 23S rRNA of the large ribosomal subunit (helix H69).[7][8] Binding at this site can interfere with ribosomal translocation and recycling, further disrupting protein synthesis.[7]

Downstream Cellular Consequences of 2-DOS Derivative Binding

The binding of 2-deoxystreptamine derivatives to the bacterial ribosome initiates a cascade of downstream events that ultimately lead to cell death. The mistranslation of proteins, particularly membrane proteins, is a critical step in this pathway.[9] The insertion of misfolded proteins into the cell membrane compromises its integrity and activates envelope stress responses, mediated by two-component systems such as CpxA/CpxR.[10] This, in turn, can lead to the generation of reactive oxygen species (ROS) through the disruption of normal metabolic processes, such as the tricarboxylic acid (TCA) cycle. The accumulation of ROS causes widespread cellular damage, contributing significantly to the bactericidal effect of these antibiotics.

Caption: Signaling pathway illustrating the downstream cellular effects of 2-deoxystreptamine derivative binding.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of 2-deoxystreptamine derivatives, particularly when complexed with their RNA targets, is a multi-step process that requires meticulous attention to detail. The following is a generalized protocol based on methodologies reported in the literature.

Synthesis and Purification of 2-Deoxystreptamine Derivatives and RNA Oligonucleotides

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 2-DOS derivatives and RNA for crystallization.

-

2-Deoxystreptamine Derivatives: These can be obtained through total synthesis, semi-synthetic modification of natural aminoglycosides, or by derivatization of the commercially available 2-deoxystreptamine core.[11] Purification is typically achieved using high-performance liquid chromatography (HPLC).

-

RNA Oligonucleotides: RNA fragments corresponding to the ribosomal A-site are synthesized using either in vitro transcription with T7 RNA polymerase or by solid-phase chemical synthesis.[4] Purification is generally performed by denaturing polyacrylamide gel electrophoresis (PAGE).

Crystallization

Crystals of 2-DOS derivative-RNA complexes are typically grown using the hanging-drop or sitting-drop vapor diffusion method.

-

Droplet Composition: A typical crystallization droplet contains the purified 2-DOS derivative-RNA complex at a concentration of 1-2 mM, a precipitant solution, and a buffer.

-

Precipitant Solutions: Common precipitants include polyethylene (B3416737) glycols (PEGs) of various molecular weights, salts such as ammonium (B1175870) sulfate (B86663) or sodium chloride, and organic solvents like 2-methyl-2,4-pentanediol (MPD).

-

Buffer and Additives: The pH is maintained using buffers such as sodium cacodylate or Tris-HCl. Divalent cations like magnesium chloride are often included as they are crucial for RNA folding and stability.

-

Incubation: Crystallization plates are incubated at a constant temperature, typically between 4°C and 20°C. Crystals usually appear within a few days to several weeks.

X-ray Diffraction Data Collection

-

Crystal Handling: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

-

Phase Determination: The phase problem can be solved using molecular replacement if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD), often requiring the incorporation of heavy atoms.

-

Model Building and Refinement: An initial model of the 2-DOS derivative-RNA complex is built into the electron density map. This model is then refined using crystallographic software to improve the fit to the experimental data and to ensure ideal stereochemistry.

Quantitative Crystallographic Data

The detailed crystallographic data for specific 2-deoxystreptamine derivatives are typically deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). This data includes unit cell parameters, space group, bond lengths, bond angles, and torsion angles. For researchers requiring this level of detail, it is recommended to access these databases using the deposition numbers provided in the primary literature.

| 2-Deoxystreptamine Derivative | Target | PDB ID / CCDC Deposition Number | Resolution (Å) |

| Paromomycin | Bacterial A-site RNA | 1J7T | 2.50 |

| Gentamicin C1a | Bacterial A-site RNA | 1J7U | 2.80 |

| Kanamycin A | Bacterial A-site RNA | 1J7V | 3.00 |

| Ribostamycin | Bacterial A-site RNA | 1J7W | 2.20 |

| Neomycin B | Bacterial A-site RNA | 1J7X | 2.40 |

| Lividomycin A | Bacterial A-site RNA | 1J7Y | 2.20 |

Data sourced from primary literature and may require cross-referencing with the PDB and CCDC for the most up-to-date and complete information.

Conclusion

The crystal structure of 2-deoxystreptamine derivatives provides invaluable insights into their mechanism of action and serves as a critical tool for the development of new and improved antibiotics. The detailed understanding of their three-dimensional structure, combined with knowledge of their interactions with the bacterial ribosome and the subsequent downstream cellular effects, forms the foundation for structure-based drug design efforts aimed at overcoming the challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the structural determination of these important molecules, paving the way for future discoveries in this vital area of research.

References

- 1. Buy 2-Deoxystreptamine | 2037-48-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function and origin of mistranslation in distinct cellular contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mistranslation of membrane proteins and two-component system activation trigger antibiotic-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 2-Deoxystreptamine in RNA Binding: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the 2-deoxystreptamine (B1221613) (2-DOS) scaffold in mediating RNA binding, with a particular focus on its interaction with ribosomal RNA (rRNA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA-ligand interactions and the development of RNA-targeted therapeutics.

Executive Summary

2-Deoxystreptamine, a C-nitrocyclitol derivative, serves as the core structural component for a vast family of clinically significant antibiotics known as aminoglycosides. The interaction of the 2-DOS moiety with RNA, primarily the aminoacyl-tRNA site (A-site) of the bacterial 16S rRNA, is the cornerstone of the bactericidal activity of these compounds. This guide elucidates the molecular basis of this interaction, presenting quantitative binding data, detailed experimental methodologies for its study, and a visualization of the functional consequences of this binding event. Understanding the principles of 2-DOS-RNA recognition is paramount for the rational design of novel RNA-targeting therapeutic agents with improved specificity and reduced toxicity.

The 2-Deoxystreptamine Scaffold: A Privileged Motif for RNA Recognition

The 2-deoxystreptamine ring, typically designated as ring II in aminoglycosides, is the most conserved element among the aminoglycosides that target the ribosomal A-site.[1] Its rigid, chair-like conformation presents a specific spatial arrangement of amino and hydroxyl groups that are crucial for establishing precise contacts with the RNA target. The primary driving force for the initial association is the electrostatic attraction between the positively charged amino groups of the 2-DOS ring and the negatively charged phosphate (B84403) backbone of the RNA.[2]

While 2-DOS itself exhibits weak affinity for RNA, with dissociation constants (Kd) typically greater than 1 mM, its conjugation to various amino sugars dramatically enhances both binding affinity and specificity.[3] These appended sugar moieties, attached at the C4, C5, or C6 positions of the 2-DOS ring, provide additional points of contact with the RNA, thereby increasing the overall binding energy and contributing to target selectivity.

The 2-DOS core specifically recognizes the major groove of RNA, with a preference for distorted helical regions such as those containing G-U wobble pairs or bulged nucleotides.[1] This structural recognition is a key determinant of the specificity of aminoglycosides for the bacterial ribosomal A-site, which possesses a characteristic internal loop.

Quantitative Analysis of 2-Deoxystreptamine-RNA Interactions

The binding affinity of 2-DOS derivatives to various RNA targets has been extensively studied using a range of biophysical techniques. The dissociation constant (Kd) is a key parameter for quantifying the strength of this interaction, with lower Kd values indicating higher affinity. Below is a summary of representative binding affinities for several common aminoglycosides with the bacterial and eukaryotic ribosomal A-site.

| Compound | RNA Target | Method | Dissociation Constant (Kd) | Reference(s) |

| 2-Deoxystreptamine | pre-miR-372 | >1 mM | [3] | |

| Paromomycin | Bacterial 16S rRNA A-site | ESI-MS | 52 nM | [4] |

| Bacterial 16S rRNA A-site | MS | 0.11 ± 0.01 µM | [2] | |

| E. coli H69 of 23S rRNA | Spectroscopy | 5.4 ± 1.1 µM | [5] | |

| Neomycin B | E. coli H69 of 23S rRNA | Spectroscopy | 0.3 ± 0.1 µM | [5] |

| Tobramycin | Bacterial 16S rRNA A-site | ESI-MS | 352 nM (Site 1), 9 µM (Site 2) | [4] |

| Bacterial 16S rRNA A-site | MS | 2 ± 0.22 µM | [2] | |

| E. coli H69 of 23S rRNA | Spectroscopy | 0.2 ± 0.2 µM | [5] | |

| Kanamycin A | Human mitochondrial H69 | Spectroscopy | 4.32 µM | [5] |

| Human cytoplasmic H69 | Spectroscopy | 5.35 µM | [5] | |

| E. coli H69 | Spectroscopy | 4.02 µM | [5] | |

| Gentamicin | Human mitochondrial H69 | Spectroscopy | 1.68 µM | [5] |

| Human cytoplasmic H69 | Spectroscopy | 1.69 µM | [5] | |

| E. coli H69 | Spectroscopy | 1.31 µM | [5] | |

| Ribostamycin | Bacterial 16S rRNA A-site | MS | 16 ± 1.5 µM | [2] |

| Lividomycin | Bacterial 16S rRNA A-site | MS | 0.03 ± 0.002 µM | [2] |

| Apramycin | Eukaryotic 18S rRNA A-site | MS | 0.5 µM | [2] |

| Bacterial 16S rRNA A-site | MS | 2 ± 0.20 µM | [2] |

Experimental Protocols for Studying 2-Deoxystreptamine-RNA Interactions

A variety of sophisticated techniques are employed to characterize the binding of 2-DOS and its derivatives to RNA. The following sections provide detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

-

Purified RNA (e.g., synthetic 27-nucleotide RNA construct of the bacterial A-site)

-

Purified 2-DOS derivative (e.g., paromomycin)

-

ITC buffer (e.g., 10 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.1 mM EDTA), degassed

Procedure:

-

Sample Preparation:

-

Prepare a 10-20 µM solution of the RNA in ITC buffer.

-

Prepare a 100-200 µM solution of the 2-DOS derivative in the same ITC buffer. Ensure the buffer is identical for both samples to minimize heats of dilution.

-

Degas both solutions for 10-15 minutes immediately before use.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and syringe with ITC buffer.

-

Load the RNA solution into the sample cell (typically ~200 µL).

-

Load the 2-DOS derivative solution into the injection syringe (typically ~40 µL).

-

-

Titration:

-

Perform an initial injection of 0.4 µL, which is typically discarded from the data analysis.

-

Follow with a series of 19-29 injections of 1.5-2 µL each, with a spacing of 150-180 seconds between injections to allow for thermal equilibration.

-

Set the stirring speed to 750 rpm.

-

-

Data Analysis:

-

Integrate the raw titration peaks to obtain the heat change per injection.

-

Subtract the heat of dilution, determined from control titrations of the ligand into buffer.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine Kd, n, and ΔH.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the 2-DOS-RNA complex in solution, allowing for the identification of specific atomic contacts and conformational changes upon binding.

Materials:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Isotopically labeled RNA (¹³C, ¹⁵N) for heteronuclear experiments.

-

Unlabeled 2-DOS derivative.

-

NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O).

Procedure:

-

Sample Preparation:

-

Dissolve the isotopically labeled RNA in NMR buffer to a final concentration of 0.5-1.0 mM.

-

Prepare a concentrated stock solution of the 2-DOS derivative in the same buffer.

-

-

NMR Titration:

-

Acquire a series of 2D ¹H-¹⁵N HSQC or ¹H-¹³C HSQC spectra of the RNA in the absence of the ligand.